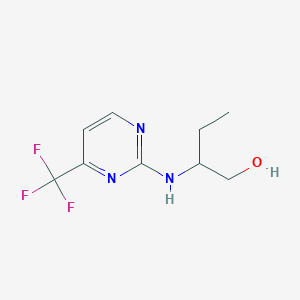
2-((4-(Trifluoromethyl)pyrimidin-2-yl)amino)butan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-((4-(Trifluoromethyl)pyrimidin-2-yl)amino)butan-1-ol is a chemical compound that features a trifluoromethyl group attached to a pyrimidine ring, which is further connected to a butanol moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4-(Trifluoromethyl)pyrimidin-2-yl)amino)butan-1-ol typically involves the reaction of 4-(trifluoromethyl)pyrimidine-2-amine with butanal under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a solvent like ethanol at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and other advanced manufacturing techniques could be employed to achieve these goals.
Analyse Chemischer Reaktionen
Types of Reactions
2-((4-(Trifluoromethyl)pyrimidin-2-yl)amino)butan-1-ol can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Various nucleophiles can be used to substitute the trifluoromethyl group, often requiring catalysts or specific reaction conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while substitution reactions could produce a wide range of derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-((4-(Trifluoromethyl)pyrimidin-2-yl)amino)butan-1-ol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as a pharmaceutical intermediate or active ingredient.
Industry: Utilized in the development of new materials with unique properties
Wirkmechanismus
The mechanism of action of 2-((4-(Trifluoromethyl)pyrimidin-2-yl)amino)butan-1-ol involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. This can lead to various biological effects, depending on the specific target and pathway involved .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Amino-2-(trifluoromethyl)pyridine: Another compound with a trifluoromethyl group attached to a pyridine ring.
2-(Trifluoromethyl)pyridin-4-amine: Similar structure but with a pyridine ring instead of a pyrimidine ring
Uniqueness
2-((4-(Trifluoromethyl)pyrimidin-2-yl)amino)butan-1-ol is unique due to the combination of its trifluoromethyl group and pyrimidine ring, which can confer distinct chemical and biological properties. This makes it a valuable compound for various applications, particularly in medicinal chemistry and materials science.
Eigenschaften
Molekularformel |
C9H12F3N3O |
|---|---|
Molekulargewicht |
235.21 g/mol |
IUPAC-Name |
2-[[4-(trifluoromethyl)pyrimidin-2-yl]amino]butan-1-ol |
InChI |
InChI=1S/C9H12F3N3O/c1-2-6(5-16)14-8-13-4-3-7(15-8)9(10,11)12/h3-4,6,16H,2,5H2,1H3,(H,13,14,15) |
InChI-Schlüssel |
LYKGZUALGSYTGX-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(CO)NC1=NC=CC(=N1)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![3-chloro-6-[(2E)-2-(4-nitrobenzylidene)hydrazinyl]pyridazine](/img/structure/B14911713.png)
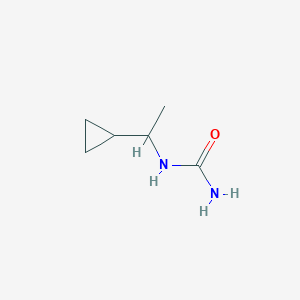
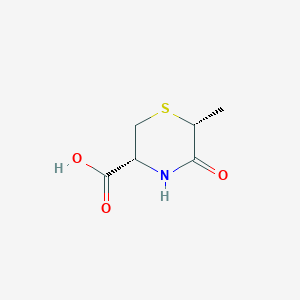
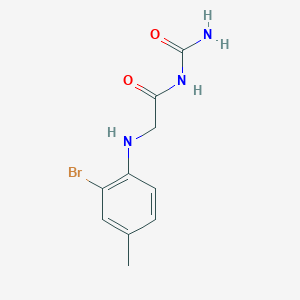
![3-[2-(4-Methylphenyl)-2-oxoethyl]-1,3-thiazolidine-2,4-dione](/img/structure/B14911741.png)


![3-bromo-N'-[(E)-(2-hydroxynaphthalen-1-yl)methylidene]benzohydrazide](/img/structure/B14911763.png)
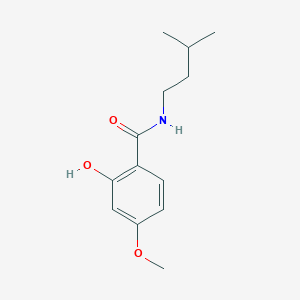
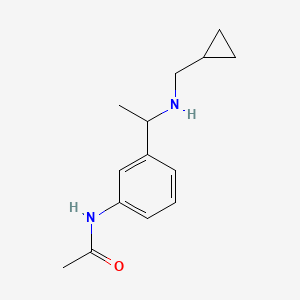
![ethyl 2-[3-hydroxy-5-(5-methylfuran-2-yl)-2-oxo-4-(thiophen-2-ylcarbonyl)-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B14911769.png)

